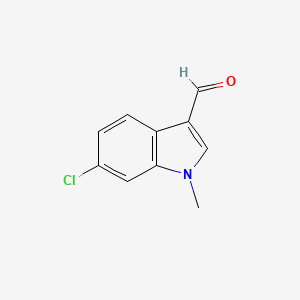

6-chloro-1-methyl-1H-indole-3-carbaldehyde

Description

The exact mass of the compound 6-chloro-1-methyl-1H-indole-3-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-chloro-1-methyl-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-1-methyl-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1-methylindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-12-5-7(6-13)9-3-2-8(11)4-10(9)12/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCNJRXHEZRJSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=C(C=C2)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620175-81-7 | |

| Record name | 6-chloro-1-methyl-1H-indole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 6-chloro-1-methyl-1H-indole-3-carbaldehyde in Drug Discovery

Executive Summary

In modern medicinal chemistry, functionalized indoles serve as privileged scaffolds for drug discovery. The compound 6-chloro-1-methyl-1H-indole-3-carbaldehyde (which serves as both its common and formal IUPAC name) is a highly versatile synthetic intermediate[1]. Characterized by its electron-rich aromatic core, a protective N-methyl group, a halogenated C6 position, and a highly reactive C3-formyl group, this molecule is a critical building block for synthesizing complex pharmacophores, including MDM2-p53 inhibitors[2], antitubercular agents[3], and antibacterial FabI inhibitors[4].

As a Senior Application Scientist, I have structured this guide to move beyond basic descriptions, providing researchers with the mechanistic causality and self-validating protocols necessary to synthesize and utilize this compound effectively.

Chemical Identity & Structural Mechanics

The IUPAC nomenclature, 6-chloro-1-methyl-1H-indole-3-carbaldehyde , systematically describes the molecule's architecture and dictates its chemical behavior[1]:

-

1-methyl (N-methylation): The methyl group at the indole nitrogen prevents unwanted deprotonation under basic conditions and blocks N-formylation or N-alkylation side reactions. Furthermore, it exerts a positive inductive effect (+I), pushing electron density into the ring and increasing the nucleophilicity of the C3 position.

-

6-chloro: The chlorine atom at the C6 position provides a critical hydrophobic interaction point for target protein binding (such as the Leu26 subpocket in MDM2)[2].

-

3-carbaldehyde: The formyl group acts as a highly reactive electrophilic center, making the molecule an ideal substrate for reductive aminations, Knoevenagel condensations, and Ugi four-component reactions (Ugi-4CR)[2].

Quantitative Analytical Data

To ensure rigorous quality control during synthesis or procurement, the following physicochemical and spectroscopic baseline data must be verified[1],[5].

| Property | Value / Specification |

| IUPAC Name | 6-chloro-1-methyl-1H-indole-3-carbaldehyde |

| CAS Number | 620175-81-7 |

| Molecular Formula | C10H8ClNO |

| Molecular Weight | 193.63 g/mol |

| SMILES String | CN1C=C(C=O)C2=C1C=C(Cl)C=C2 |

| 1H NMR (CDCl3, 400 MHz) | δ 9.95 (s, 1H, CHO), 8.21 (d, J=8.4 Hz, 1H), 7.66 (s, 1H), 7.35 (s, 1H), 7.30-7.27 (m, 1H), 3.84 (s, 3H, N-CH3) |

Mechanistic Synthesis: The Self-Validating Vilsmeier-Haack Protocol

The standard method for synthesizing 6-chloro-1-methyl-1H-indole-3-carbaldehyde from 6-chloro-1-methyl-1H-indole is the Vilsmeier-Haack formylation[6]. This reaction relies on the generation of a highly electrophilic chloromethyleneiminium ion.

Below is a field-proven, self-validating protocol designed to ensure high yield and purity by linking every experimental action to its underlying chemical causality.

Fig 1. Vilsmeier-Haack synthesis workflow for 6-chloro-1-methyl-1H-indole-3-carbaldehyde.

Phase 1: Electrophile Generation

-

Action: In a dry, three-necked flask under inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 4.0 eq) to 0°C using an ice-salt bath. Add freshly distilled phosphorus oxychloride (POCl3, 1.1 eq) dropwise over 30 minutes[6].

-

Causality: The reaction between DMF and POCl3 forms the Vilsmeier reagent (chloromethyleneiminium ion). This process is violently exothermic. Failing to maintain 0°C causes the DMF to decompose (releasing dimethylamine), which destroys the reagent's electrophilicity[7].

-

Validation Check: The solution should develop a faint pinkish or pale yellow hue. Dark brown coloration or vigorous outgassing indicates thermal runaway and reagent degradation[7].

Phase 2: Nucleophilic Attack (EAS)

-

Action: Dissolve 6-chloro-1-methyl-1H-indole (1.0 eq) in a minimal volume of anhydrous DMF. Add this dropwise to the Vilsmeier reagent at 0°C. Once addition is complete, remove the ice bath and heat the mixture to 80–90°C for 3 to 4 hours[6].

-

Causality: The N-methyl group forces the electron density to the C3 position, making it the primary site for Electrophilic Aromatic Substitution (EAS). Heating provides the activation energy necessary to temporarily break aromaticity during the electrophilic attack[6].

-

Validation Check: The reaction progress is visually self-indicating. The mixture will transition into an opaque, canary-yellow paste, confirming the accumulation of the stable iminium intermediate[7].

Phase 3: Hydrolytic Cleavage & Isolation

-

Action: Pour the hot reaction paste carefully over crushed ice with vigorous stirring. Slowly add a 2M NaOH (or saturated Na2CO3) solution until the aqueous mixture reaches a pH of 8–9[7].

-

Causality: The ice safely quenches unreacted POCl3. The basic pH is mandatory; it drives the hydrolysis of the iminium salt into the final aldehyde and neutralizes the generated HCl. If the solution remains acidic, the product will remain protonated and will not precipitate[7].

-

Validation Check: A bright yellow precipitate (the target carbaldehyde) will rapidly crash out of the solution upon crossing the pH 8 threshold[7]. Filter, wash with cold water, and dry under vacuum.

Downstream Applications in Medicinal Chemistry

The strategic placement of the aldehyde and the chlorine atom makes 6-chloro-1-methyl-1H-indole-3-carbaldehyde an invaluable precursor in several therapeutic areas.

Oncology: MDM2-p53 Interaction Inhibitors

In cancer therapy, restoring the function of the p53 tumor suppressor is a primary goal. The MDM2 protein negatively regulates p53 by binding to it and triggering its degradation. 6-chloro-1-methyl-1H-indole-3-carbaldehyde is utilized in an Ugi four-component reaction (Ugi-4CR) alongside substituted benzylamines, isocyanides, and carboxylic acids to create complex peptidomimetics[2].

-

Mechanistic Role: The indole core acts as an anchor. The C6-chlorine atom specifically targets and fills the hydrophobic Leu26 subpocket of the MDM2 protein, creating a steric blockade that prevents p53 from binding, thereby inducing cell cycle arrest and apoptosis in tumor cells[2].

Fig 2. MDM2-p53 inhibition pathway via Ugi-4CR indole-3-carbaldehyde derivatives.

Infectious Diseases: Antitubercular & Antibacterial Agents

-

MmpL3 Inhibitors (Tuberculosis): The rise of multidrug-resistant Mycobacterium tuberculosis requires novel targets. This aldehyde is subjected to reductive amination using Na(OAc)3BH to synthesize N-aryl-2,5-dimethylpyrrole hybrids. These derivatives target MmpL3, an essential mycolic acid transporter, disrupting the mycobacterial cell wall synthesis at submicromolar concentrations[3].

-

FabI Inhibitors: The compound is also a documented precursor in the synthesis of enoyl-ACP reductase (FabI) inhibitors. By reacting the carbaldehyde with methylamine and a reducing agent (like sodium borohydride), researchers generate 6-chloro-1-methyl-3-(methylaminomethyl)-1H-indole, a core motif for disrupting bacterial fatty acid synthesis[4].

References

-

Title: Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles Source: RSC.org URL: [Link]

-

Title: Hitting on the move: Targeting intrinsically disordered protein states of the MDM2-p53 interaction Source: PMC (NIH) URL: [Link]

-

Title: Design, synthesis and biological evaluation of novel N-aryl-2,5-dimethylpyrroles and indole derivatives as antitubercular agents Source: King's College London (kcl.ac.uk) URL: [Link]

- Title: Compositions comprising multiple bioactive agents, and methods of using the same (US 2006/0142265 A1)

Sources

- 1. 6-chloro-1-methyl-1H-indole-3-carbaldehyde 97% | CAS: 620175-81-7 | AChemBlock [achemblock.com]

- 2. Hitting on the move: Targeting intrinsically disordered protein states of the MDM2-p53 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 4. 6-chloro-1-methyl-3-(methylaminomethyl)-1H-indole - CAS号 620175-82-8 - 摩熵化学 [molaid.com]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

6-chloro-1-methyl-1H-indole-3-carbaldehyde molecular formula and weight

The Strategic Role of 6-Chloro-1-methyl-1H-indole-3-carbaldehyde in Advanced Organic Synthesis and Drug Discovery

As a Senior Application Scientist, evaluating a chemical building block requires looking beyond its basic structural parameters to understand its mechanistic utility and pharmacological potential. 6-Chloro-1-methyl-1H-indole-3-carbaldehyde is a highly functionalized heterocyclic intermediate that serves as a critical linchpin in modern drug discovery and materials science.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthetic methodologies, and its downstream applications in multi-component reactions and rational drug design.

Physicochemical Profiling & Structural Rationale

The utility of 6-chloro-1-methyl-1H-indole-3-carbaldehyde stems from the precise arrangement of its functional groups. The C-3 carbaldehyde provides a highly reactive electrophilic center for condensation, olefination, and multi-component cyclizations. The N-1 methyl group is a strategic modification that prevents unwanted competitive N-alkylation or N-formylation during downstream synthesis, locking the molecule into a rigid conformation. Finally, the C-6 chlorine atom acts as a bioisosteric handle, modulating the compound's lipophilicity (ClogP) and providing a vector for halogen bonding within the hydrophobic pockets of biological targets[1].

Table 1: Quantitative Physicochemical Data

| Property | Value |

|---|---|

| IUPAC Name | 6-chloro-1-methyl-1H-indole-3-carbaldehyde |

| Molecular Formula | C10H8ClNO[2] |

| Molecular Weight | 193.63 g/mol [3] |

| Monoisotopic Mass | 193.02943 Da[2] |

| CAS Registry Number | 620175-81-7[3] |

| Canonical SMILES | CN1C=C(C=O)C2=C1C=C(Cl)C=C2[3] |

| 1H NMR Diagnostic Shift | δ ~9.95 ppm (s, 1H, Aldehyde)[1] |

Primary Synthetic Methodology: Vilsmeier-Haack Formylation

The synthesis of 6-chloro-1-methyl-1H-indole-3-carbaldehyde is most efficiently achieved via the Vilsmeier-Haack reaction . This transformation relies on the generation of the highly electrophilic chloromethylene-N,N-dimethylammonium chloride (the Vilsmeier reagent). The regioselectivity of this reaction is driven by the inherent electronics of the indole core; the C-3 position of the pyrrole ring possesses the highest Highest Occupied Molecular Orbital (HOMO) coefficient, making it the kinetically favored site for electrophilic aromatic substitution[4].

Self-Validating Experimental Protocol

Note: This protocol incorporates built-in validation checkpoints to ensure reaction fidelity.

-

Vilsmeier Reagent Generation:

-

Action: In a flame-dried, argon-purged round-bottom flask, add freshly distilled N,N-dimethylformamide (DMF) (4.0 equivalents). Cool to 0 °C using an ice-salt bath. Dropwise, add phosphorus oxychloride (POCl3) (1.2 equivalents) over 15 minutes.

-

Causality & Validation: POCl3 activates DMF. The formation of the Vilsmeier reagent is validated by the observation of a pale-yellow to orange viscous complex.

-

-

Electrophilic Aromatic Substitution:

-

Action: Dissolve 6-chloro-1-methylindole (1.0 equivalent) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

-

Action: Remove the ice bath, gradually warm to 85–90 °C, and stir for 6–8 hours[4].

-

Causality & Validation: Heating drives the substitution to form the iminium intermediate. Validate progress via Thin Layer Chromatography (TLC); the starting material will deplete, replaced by a baseline-retained, highly polar iminium spot.

-

-

Quenching and Hydrolysis:

-

Action: Cool the mixture to room temperature and pour it carefully over crushed ice. Slowly add a saturated aqueous solution of sodium carbonate (Na2CO3) or 2M NaOH until the pH reaches 8–9[4].

-

Causality & Validation: The basic environment is strictly required to hydrolyze the iminium salt into the final aldehyde. Self-Validation: Use pH indicator paper to ensure basicity; failure to reach pH > 8 will result in incomplete hydrolysis and drastically reduced yields.

-

-

Isolation:

-

Action: Stir the resulting suspension for 1 hour to ensure complete precipitation. Filter the pale-yellow solid under vacuum, wash with cold water, and recrystallize from an ethanol/water mixture to yield pure 6-chloro-1-methyl-1H-indole-3-carbaldehyde[4].

-

Workflow of the Vilsmeier-Haack formylation for 6-chloro-1-methyl-1H-indole-3-carbaldehyde.

Downstream Functionalization: Iodine Pentoxide-Promoted MCRs

The C-3 carbaldehyde is a prime candidate for Multicomponent Reactions (MCRs). A highly effective protocol involves the use of iodine pentoxide (I2O5) to drive the condensation of the aldehyde with ammonium acetate and an alkyne to synthesize complex, highly functionalized heterocycles (such as 1-phenylprop-2-yn-1-ones or related pyridine/pyrrole derivatives)[5].

MCR Experimental Protocol

-

Reaction Setup: In a reaction vial, combine 6-chloro-1-methyl-1H-indole-3-carbaldehyde (0.2 mmol), ammonium acetate (0.7 mmol, nitrogen source), and ethyl propiolate (0.3 mmol)[5].

-

Oxidative Promotion: Add iodine pentoxide (13.4 mg, 0.04 mmol)[5]. I2O5 acts as a mild, efficient oxidant that facilitates the cyclocondensation cascade without over-oxidizing the sensitive indole core.

-

Purification & Validation: Upon reaction completion (monitored by the disappearance of the aldehyde TLC spot), purify the residue via silica gel column chromatography (petroleum ether/EtOAc = 20:1)[5].

-

Self-Validation: The success of the MCR is immediately validated by 1H NMR; the diagnostic aldehyde singlet at δ 9.95 ppm will completely disappear, replaced by the newly formed heterocyclic ring protons[5].

-

Pharmacological Application: Rational Design of MmpL3 Inhibitors

In drug development, 6-chloro-1-methyl-1H-indole-3-carbaldehyde is utilized as a core scaffold for synthesizing antitubercular agents. Specifically, it is employed in a structural rigidification strategy to create N-aryl-2,5-dimethylpyrrole hybrids[1].

Mechanistic Causality: Mycobacterium tuberculosis relies on the MmpL3 transporter to shuttle mycolic acids across its cell membrane, a process essential for cell wall biosynthesis. The rigid indole-pyrrole hybrids synthesized from 6-chloro-1-methyl-1H-indole-3-carbaldehyde act as potent MmpL3 inhibitors[1]. The N-methyl group ensures the molecule maintains the correct dihedral angle to enter the transporter's active site, while the C-6 chlorine atom engages in critical hydrophobic and halogen-bonding interactions within the MmpL3 transmembrane domain, leading to submicromolar bactericidal activity against multi-drug resistant (MDR) strains[1].

Logical relationship of 6-chloro-1-methyl-1H-indole-3-carbaldehyde in MmpL3 inhibitor design.

References

-

PubChemLite: 6-chloro-1-methyl-1h-indole-3-carbaldehyde. Université du Luxembourg / PubChem. Available at: [Link]

-

General procedure for synthesis of 1-phenylprop-2-yn-1-ones (Supporting Information). Royal Society of Chemistry (RSC). Available at: [Link]

-

Design, Synthesis, and Evaluation of Novel Antitubercular Agents Targeting MmpL3. King's College London (KCL) Research Portal. Available at:[Link]

Sources

The Indole Scaffold: A Privileged Motif in Rational Drug Design

An In-Depth Technical Guide to the Therapeutic Applications of Indole Derivatives

In medicinal chemistry, the indole nucleus—a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring—is universally recognized as a "privileged scaffold." Its electron-rich, planar, and amphoteric nature allows it to participate in a diverse array of non-covalent interactions, including hydrogen bonding,

As a Senior Application Scientist, my objective in this whitepaper is to deconstruct the mechanistic pathways modulated by indole derivatives, quantify their efficacy across therapeutic domains, and provide self-validating experimental frameworks for their preclinical evaluation.

Oncology: Disrupting Malignant Proliferation and Survival Pathways

The application of indole derivatives in oncology represents one of the most aggressive and successful areas of contemporary drug discovery. These compounds exert their cytotoxic effects through multi-target engagement, overcoming the redundant survival pathways often utilized by chemoresistant tumors.

Tubulin Polymerization Inhibition

Microtubules are highly dynamic cytoskeletal fibers essential for cell division. Indole derivatives, particularly those structurally analogous to combretastatin, act as potent tubulin polymerization inhibitors by binding to the colchicine site on

Ras-Related Signaling Pathway Antagonism

The Ras signaling cascade is notoriously difficult to drug, yet highly complex indole conjugates have demonstrated the ability to inhibit this pathway. Indole derivatives achieve this by either directly binding to Ras-GTP or by allosterically inhibiting Son of Sevenless (SOS) proteins, which act as Guanine Nucleotide Exchange Factors (GEFs)[5]. By blocking the SOS-mediated exchange of GDP for GTP, indoles effectively silence the downstream Raf/MEK/ERK proliferation cascade[5].

Indole-mediated inhibition of the Ras-related signaling cascade in tumor models.

Quantitative Cytotoxicity of Emerging Indole Agents

To benchmark the efficacy of novel indole hybrids, we evaluate their half-maximal inhibitory concentrations (

Table 1: Cytotoxicity (

| Compound Class | Target / Mechanism | Cell Line | Reference | |

| Oxoindolepyridonyl (6a) | PDK1 Inhibition | U87MG (Glioblastoma) | 0.449 | [6] |

| Indole-Curcumin (27) | Multi-target | HeLa (Cervical) | 4.0 | [7] |

| Benzimidazole-Indole (8) | Tubulin Polymerization | In Vitro Tubulin | 2.52 | [3] |

| Indole-Bcl-2 Inhibitor (U2) | Bcl-2/Bim Disruption | MCF-7 (Breast) | 1.2 | |

| LSD1 Inhibitor (43) | Epigenetic Modulation | A549 (Lung) | 0.74 | [7] |

Experimental Methodology: Self-Validating Tubulin Polymerization Assay

To ensure scientific integrity and reproducibility when evaluating novel indole derivatives as tubulin inhibitors, researchers must utilize a self-validating experimental workflow. The following protocol embeds causality into every step, ensuring that observed fluorescence directly correlates with microtubule assembly dynamics.

Objective: To quantify the

Step-by-Step Protocol:

-

Reagent Preparation: Reconstitute highly purified porcine brain tubulin (>99% pure) in a PIPES-based buffer (80 mM PIPES, 2 mM

, 0.5 mM EGTA, pH 6.9). Causality: PIPES buffer mimics the intracellular physiological pH and ionic strength required for native tubulin folding, while EGTA chelates calcium, which would otherwise prematurely depolymerize microtubules. -

Ligand Incubation: Dispense 10

M of the test indole derivative into a 96-well half-area plate. Add the tubulin suspension. Include a vehicle control (DMSO <1%), a known inhibitor (Colchicine, 5 -

Reaction Initiation: Add 1 mM GTP and a fluorescent reporter (e.g., DAPI) to all wells. Causality: GTP hydrolysis provides the thermodynamic driving force for tubulin heterodimer addition. The fluorophore specifically intercalates into the hydrophobic pockets of polymerized microtubules, resulting in a measurable emission shift.

-

Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure fluorescence (Excitation: 360 nm, Emission: 420 nm) every minute for 60 minutes.

-

Data Analysis: Calculate the

(maximum rate of polymerization) from the linear slope of the growth phase. Plot

Step-by-step fluorometric workflow for evaluating tubulin polymerization inhibition.

Modulation of Inflammatory and Central Nervous System (CNS) Pathways

Beyond oncology, the indole scaffold is highly prevalent in FDA-approved drugs targeting the central nervous system and inflammatory cascades.

Cyclooxygenase (COX) Inhibition

Indomethacin, a classic non-steroidal anti-inflammatory drug (NSAID), utilizes its indole core to penetrate the hydrophobic channel of the Cyclooxygenase (COX-1 and COX-2) enzymes[8]. By blocking arachidonic acid from accessing the catalytic site, indomethacin halts the biosynthesis of pro-inflammatory prostaglandins[9]. Recent medicinal chemistry efforts focus on modifying the C-3 position of the indole ring to shift selectivity entirely toward COX-2, thereby mitigating the gastrointestinal toxicity associated with COX-1 inhibition[10].

5-HT Receptor Agonism (Triptans)

The structural homology between indole and serotonin (5-hydroxytryptamine, 5-HT) makes indole derivatives ideal candidates for CNS modulation. The "triptan" class of drugs (e.g., Sumatriptan, Rizatriptan) are selective 5-

Table 2: Notable FDA-Approved Indole-Containing Therapeutics

| Drug Name | Primary Indication | Mechanism of Action | Reference |

| Osimertinib | Non-Small Cell Lung Cancer | EGFR Tyrosine Kinase Inhibitor | [11] |

| Panobinostat | Multiple Myeloma | Pan-Histone Deacetylase (HDAC) Inhibitor | [11] |

| Sumatriptan | Migraine | 5- | [10] |

| Indomethacin | Rheumatoid Arthritis | Non-selective COX-1/COX-2 Inhibitor | [8] |

| Delavirdine | HIV-1 Infection | Non-Nucleoside Reverse Transcriptase Inhibitor | [12] |

Conclusion

The indole derivative remains one of the most versatile and resilient scaffolds in modern pharmacology. From disrupting the structural integrity of cancer cells via tubulin inhibition to mimicking endogenous neurotransmitters in the CNS, the therapeutic applications of indoles are vast. For drug development professionals, the future lies in leveraging computer-aided drug design (CADD) to fine-tune the steric and electronic properties of the indole ring, thereby maximizing target selectivity and minimizing off-target toxicity[9].

References

-

Regulation of the Ras-Related Signaling Pathway by Small Molecules Containing an Indole Core Scaffold: A Potential Antitumor Therapy - NIH/PMC - 5

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - NIH/PMC - 3

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - NIH/PMC - 8

-

Comparative Cytotoxicity of Indole Derivatives on Cancer and Normal Cell Lines: A Review of Preclinical Data - Benchchem - 4

-

Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - NIH/PMC - 1

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI - 7

-

Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - NIH/PMC - 6

-

Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - ResearchGate - 13

-

List of the currently FDA-approved anti-HIV drug combinations - ResearchGate - 12

-

Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - NIH/PMC - 9

-

Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications - MDPI - 2

-

Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - Taylor & Francis - 11

-

Pharmacological Potential of Indole Derivatives: A Detailed Review - Adv. J. Chem. B - 10

Sources

- 1. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Regulation of the Ras-Related Signaling Pathway by Small Molecules Containing an Indole Core Scaffold: A Potential Antitumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajchem-b.com [ajchem-b.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Chemistry of Haloindole Carboxaldehydes: Synthesis, Mechanisms, and Applications in Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Introduction: The Strategic Value of the Haloindole Scaffold

In the landscape of medicinal chemistry and target-oriented synthesis, indole-fused heterocycles hold a privileged status due to their ubiquity in bioactive natural products and FDA-approved therapeutics[1]. Among these, haloindole carboxaldehydes (such as 5-bromo-1H-indole-3-carboxaldehyde and 6-fluoro-1H-indole-3-carboxaldehyde) represent highly versatile, dual-functionalized building blocks[1].

As application scientists, we leverage these molecules because they offer two orthogonal sites of reactivity:

-

The C3-Carboxaldehyde Group: An electrophilic hub primed for condensation, reductive amination, and olefination reactions.

-

The Halogenated Aryl Ring (C5/C6/C7): A robust handle for palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)[2].

This guide explores the causal mechanisms behind their synthesis, details self-validating experimental protocols, and highlights their critical role in developing modern kinase inhibitors[3].

Core Synthetic Methodology: The Vilsmeier-Haack Formylation

The foundational method for synthesizing haloindole-3-carboxaldehydes from their corresponding haloindoles is the Vilsmeier-Haack reaction [4].

Mechanistic Causality

The reaction relies on the generation of the Vilsmeier reagent (a highly electrophilic chloroiminium ion) formed by the reaction of phosphorus oxychloride (POCl₃) with dimethylformamide (DMF)[4].

Why does formylation occur exclusively at the C3 position? The causality lies in the electronic architecture of the indole core. The nitrogen lone pair delocalizes into the pyrrole ring, creating the highest electron density at the C3 carbon. When the Vilsmeier reagent attacks, electrophilic aromatic substitution at C3 generates a highly stable sigma complex (iminium intermediate)[4]. Subsequent basic hydrolysis of this iminium salt yields the formylated product[3].

Advanced Insight: While traditional methods use stoichiometric, hazardous POCl₃, recent catalytic advances utilizing P(III)/P(V)=O cycles allow for late-stage formylation under milder conditions, expanding the substrate scope to complex pharmaceutical intermediates[5].

Caption: Logical workflow and mechanistic pathway of the Vilsmeier-Haack formylation of haloindoles.

Experimental Protocol 1: Vilsmeier-Haack Formylation of 5-Bromoindole

This self-validating protocol ensures complete conversion by monitoring the disappearance of the non-polar starting material via TLC.

Reagents: 5-Bromo-1H-indole (1.0 eq), POCl₃ (1.2 eq), Anhydrous DMF (Solvent/Reactant), 10% NaOH (aq). Procedure:

-

Reagent Generation: Purge an oven-dried round-bottom flask with argon. Add anhydrous DMF (1.5 mL per mmol of indole) and cool to 0 °C in an ice bath.

-

Activation: Add POCl₃ (1.2 eq) dropwise with vigorous stirring, maintaining the internal temperature below 10 °C to prevent degradation of the Vilsmeier reagent[4]. Stir for 10–15 minutes.

-

Electrophilic Attack: Dissolve 5-bromoindole (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C[4].

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours (or heat to 85–95 °C for 5-8 hours depending on steric hindrance)[4],[3].

-

Hydrolysis & Quench: Once TLC indicates complete consumption of the starting material, cool the mixture to 0 °C. Slowly add 10% aqueous NaOH until the pH reaches 8–9[3].

-

Isolation: The product typically precipitates upon basification. Filter the crude solid, wash with cold water, and recrystallize from aqueous DMF or ethanol to yield 5-bromo-1H-indole-3-carboxaldehyde as a solid (Yield: 85–96%)[6],[4].

Divergent Functionalization: Exploiting Dual Handles

The true power of haloindole carboxaldehydes lies in their divergent downstream applications. By selectively targeting either the aldehyde or the halogen, chemists can rapidly assemble complex polyheterocycles and targeted libraries[7].

Aldehyde-Driven Transformations

The C3-aldehyde is highly reactive toward primary and secondary amines.

-

Schiff Base Formation: Condensation with primary amines yields imines, which are critical intermediates for synthesizing rigid, planar kinase inhibitors[3].

-

Reductive Amination: Utilizing sodium triacetoxyborohydride (NaBH(OAc)₃), the aldehyde can be smoothly converted to a tertiary or secondary amine, a common motif for improving aqueous solubility in drug candidates[8].

Halogen-Driven Transformations (Cross-Coupling)

The halogen atom (Br, I, or Cl) enables the installation of diverse aryl, alkyl, or alkynyl groups via transition-metal catalysis. The Suzuki-Miyaura coupling is particularly prevalent, allowing the introduction of substituted phenyl rings that target the hinge region of kinase enzymes[3],[9].

Caption: Divergent synthetic pathways exploiting the dual-reactivity of haloindole carboxaldehydes.

Experimental Protocol 2: Suzuki-Miyaura Coupling of 5-Bromoindole-3-carboxaldehyde

This protocol utilizes a palladium(0) catalyst to forge a new C-C bond while leaving the sensitive aldehyde intact.

Reagents: 5-Bromoindole-3-carboxaldehyde (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2.5 eq), Toluene/Ethanol/Water (2:1:1). Procedure:

-

Preparation: In a Schlenk tube, combine the haloindole (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq)[3].

-

Degassing: Add the solvent mixture (Toluene/EtOH/H₂O). Degas the suspension by bubbling argon through the mixture for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) species.

-

Catalyst Addition: Quickly add Pd(PPh₃)₄ (5 mol%) under a positive stream of argon.

-

Reaction: Seal the tube and heat to reflux (approx. 90 °C) for 12–16 hours[3].

-

Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate the 5-arylindole-3-carboxaldehyde.

Quantitative Data & Applications in Targeted Therapeutics

Haloindole carboxaldehydes are critical precursors in the synthesis of pathway-specific inhibitors. For example, researchers have successfully utilized 5-bromoindole-3-carboxaldehyde to synthesize Schiff bases and amide derivatives that act as potent inhibitors of the mTOR/Akt/PI3K pathway , showing sub-micromolar inhibition (0.610–0.780 μM) against MDA-MB231 and HCT-116 cancer cell lines[3]. Similarly, these scaffolds are utilized to synthesize indolobenzazepines and PKCβ inhibitors[10],[9].

Table 1: Reaction Profiles and Quantitative Data Summary

| Starting Scaffold | Reaction Type | Reagents & Conditions | Typical Yield (%) | Primary Application / Downstream Target |

| 5-Bromoindole | Vilsmeier-Haack Formylation | POCl₃, DMF, 0 °C to RT, 2-8h | 85–96% | Installation of C3-Aldehyde[4] |

| 5-Bromoindole-3-carboxaldehyde | Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Reflux | 65–85% | C5 Arylation for mTOR/PI3K Inhibitors[3] |

| 6-Fluoroindole-3-carboxaldehyde | Reductive Amination | Amine, NaBH(OAc)₃, DCE, RT | >90% | C3 Amine Functionalization[8] |

| 5-Bromoindole-3-carboxaldehyde | Schiff Base Condensation | Primary Amine, Acetic Acid, Reflux | 70–90% | Rigid Imine Linkers for Kinase Binding[3] |

| 5-Bromoindole-3-carboxaldehyde | N-Protection (Tosylation) | TsCl, Et₃N, THF, RT | ~92% | Precursor for Indolobenzazepine Ligands[9] |

Conclusion

Haloindole carboxaldehydes are indispensable tools in the synthetic chemist's arsenal. By mastering the mechanistic nuances of the Vilsmeier-Haack reaction and strategically deploying orthogonal functionalization techniques (like Suzuki coupling and reductive amination), researchers can efficiently navigate chemical space. The protocols and data synthesized in this guide provide a robust, self-validating foundation for accelerating drug discovery programs targeting complex kinase pathways.

References

- Benchchem.An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Bromoindole. URL: Verified Link

- National Center for Biotechnology Information (PMC).Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. URL: Verified Link

- ResearchGate.Haloindole Carboxaldehyde as an Emerging Precursor for the Synthesis of Versatile Essential Skeletons. URL: Verified Link

- ACS Publications.Elucidation of Structure–Activity Relationships in Indolobenzazepine-Derived Ligands and Their Copper(II) Complexes: the Role of Key Structural Components and Insight into the Mechanism of Action. URL: Verified Link

- Benchchem.6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. URL: Verified Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 6-Bromo-3-(difluoromethylthio)indole|High-Quality|RUO [benchchem.com]

- 3. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. orgsyn.org [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | 1000341-75-2 | Benchchem [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: 6-Chloro-1-methyl-1H-indole-3-carbaldehyde in Medicinal Chemistry

Executive Summary

The indole scaffold is a privileged structure in modern pharmacognosy and synthetic medicinal chemistry. Among its functionalized derivatives, 6-chloro-1-methyl-1H-indole-3-carbaldehyde (CAS: 620175-81-7) has emerged as a highly versatile building block[1]. This application note provides a comprehensive guide to the pharmacophore rationale, synthetic divergence, and validated experimental protocols for utilizing this compound in drug discovery workflows, particularly in the development of anti-tubercular agents and metabolic disease therapeutics[2][3].

Pharmacophore Rationale: The "6-Chloro-1-Methyl" Advantage

In drug design, the specific functionalization of the indole ring is rarely arbitrary. The substitution pattern of 6-chloro-1-methyl-1H-indole-3-carbaldehyde offers three distinct pharmacokinetic and pharmacodynamic advantages:

-

6-Chloro Substitution (Metabolic Stability & Lipophilicity): The C6 position of the indole ring is a notorious hotspot for cytochrome P450-mediated oxidative metabolism. Halogenation at this site effectively blocks Phase I oxidation. Furthermore, the electron-withdrawing chlorine atom modulates the electron density of the aromatic system, often enhancing target residence time through halogen bonding within lipophilic protein pockets.

-

1-Methylation (Membrane Permeability): Unsubstituted indole nitrogens act as strong hydrogen bond donors, which can restrict blood-brain barrier (BBB) penetration and cellular permeability. N-methylation eliminates this hydrogen bond donor capacity, significantly increasing the molecule's LogP. This is critical for targeting intracellular pathogens, such as Mycobacterium tuberculosis residing within macrophages[2].

-

3-Carbaldehyde (Electrophilic Hub): The C3-aldehyde is a highly reactive electrophile, perfectly primed for Knoevenagel condensations, Schiff base formations, and multi-component annulations, allowing rapid generation of structurally diverse libraries[4].

Key Therapeutic Applications

-

Anti-Tubercular Agents (MmpL3 Inhibitors): This building block is heavily utilized in the synthesis of N-aryl-2,5-dimethylpyrrole hybrid derivatives. These compounds target the mycolic acid transporter MmpL3 in M. tuberculosis, exhibiting submicromolar activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains while maintaining low eukaryotic toxicity[2].

-

Toxic Aldehyde Scavengers: The scaffold is a critical starting material for synthesizing novel tricyclic compounds. These tricyclic derivatives are designed to scavenge reactive carbonyl species, offering therapeutic interventions for diseases driven by carbonyl stress, including cardiovascular dysfunction, neurodegeneration, and non-alcoholic fatty liver disease (NAFLD)[3].

Synthetic Divergence Workflow

The following diagram illustrates the primary synthetic pathways branching from the core scaffold, demonstrating its utility in generating diverse pharmacological libraries.

Caption: Synthetic divergence of 6-chloro-1-methyl-1H-indole-3-carbaldehyde in drug discovery workflows.

Quantitative Data & Characterization

To ensure reproducibility and self-validation during synthesis, researchers must verify the integrity of the starting material. Table 1 summarizes the physicochemical and spectroscopic profile of the core building block.

Table 1: Physicochemical and Spectroscopic Profile

| Property | Value / Description |

| CAS Number | 620175-81-7[1] |

| Molecular Weight | 193.63 g/mol [1] |

| Molecular Formula | C10H8ClNO[1] |

| Appearance | White to light-yellow solid |

| Purity Standard | ≥ 95% - 97% (Commercial grade)[1][5] |

| 1H NMR (400 MHz, CDCl3) | δ 9.95 (s, 1H, CHO), 8.21 (d, J = 8.5 Hz, 1H, ArH), 7.65 (s, 1H, ArH), 7.35 (d, J = 1.4 Hz, 1H, ArH), 7.28 (dd, J = 8.4, 1.7 Hz, 1H, ArH), 3.84 (s, 3H, N-CH3)[2][6] |

Table 2: Optimization of Reductive Amination Conditions (Note: Yields represent typical conversions for primary aniline derivatives)

| Solvent | Reducing Agent | Additive | Temp (°C) | Conversion (%) | Rationale / Causality |

| Methanol (MeOH) | NaBH4 | None | 0 to 25 | < 40% | Aggressive reduction leads to direct reduction of the aldehyde to the corresponding alcohol (side product). |

| Methanol (MeOH) | NaBH3CN | AcOH (cat.) | 25 | 65 - 75% | Cyanoborohydride is milder, but generates toxic HCN gas upon acidic workup. |

| 1,2-Dichloroethane (DCE) | NaBH(OAc)3 | AcOH (1.1 eq) | 25 | > 85% | Optimal. Triacetoxyborohydride is exceptionally mild and selective for imines over aldehydes. DCE provides excellent solubility for the indole core. |

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems. The causality behind reagent selection is explicitly detailed to empower researchers to troubleshoot effectively.

Protocol A: Selective Reductive Amination (Synthesis of MmpL3 Inhibitor Precursors)

This protocol describes the conversion of the aldehyde into a secondary amine, a critical step in synthesizing anti-tubercular hybrids[2].

Reagents:

-

6-chloro-1-methyl-1H-indole-3-carbaldehyde (1.0 equiv, 1.0 mmol, 193.6 mg)

-

Primary Amine (e.g., substituted aniline) (1.1 equiv, 1.1 mmol)

-

Sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 equiv, 1.5 mmol, 318 mg)

-

Glacial Acetic Acid (1.1 equiv, 1.1 mmol)

-

1,2-Dichloroethane (DCE) (10 mL)

Step-by-Step Methodology:

-

Imine Formation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the aldehyde and the primary amine in anhydrous DCE (10 mL).

-

Acid Catalysis: Add glacial acetic acid dropwise. Causality: The weak acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack of the amine to form the intermediate Schiff base (imine).

-

Pre-stirring: Stir the mixture at room temperature for 2 hours. Monitor the consumption of the aldehyde via TLC (Hexanes:EtOAc 3:1, UV visualization).

-

Selective Reduction: Once imine formation is complete, add NaBH(OAc)3 portion-wise over 5 minutes. Causality: NaBH(OAc)3 is chosen because its steric bulk and electron-withdrawing acetate groups make it a mild hydride donor, preventing the premature reduction of any unreacted aldehyde into an alcohol.

-

Reaction Completion: Stir the suspension at room temperature for 12–16 hours.

-

Workup (Self-Validation): Quench the reaction carefully with saturated aqueous NaHCO3 (10 mL) to neutralize the acetic acid and destroy excess hydride. Extract with Dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes). The disappearance of the aldehyde proton signal (~9.95 ppm) and the appearance of a new benzylic CH2 signal (~4.20–4.50 ppm) in the 1H NMR spectrum validates the success of the reaction.

Protocol B: Knoevenagel Condensation (Synthesis of Indolyl-Acrylates)

This protocol is used to generate highly conjugated alkene systems, which serve as precursors for cyclization into alpha-carbolines or tricyclic aldehyde scavengers[3][7].

Reagents:

-

6-chloro-1-methyl-1H-indole-3-carbaldehyde (1.0 equiv, 1.0 mmol, 193.6 mg)

-

Active Methylene Compound (e.g., Ethyl cyanoacetate) (1.2 equiv, 1.2 mmol)

-

Piperidine (0.2 equiv, 0.2 mmol)

-

Absolute Ethanol (10 mL)

Step-by-Step Methodology:

-

Preparation: Suspend the aldehyde and ethyl cyanoacetate in absolute ethanol (10 mL) in a 25 mL round-bottom flask.

-

Base Addition: Add piperidine (catalytic). Causality: Piperidine acts as a mild organic base to deprotonate the acidic alpha-protons of the active methylene compound, generating a nucleophilic enolate without causing base-catalyzed degradation of the indole ring.

-

Reflux: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 4–6 hours.

-

Monitoring: Monitor via TLC. The highly conjugated product will typically appear as a bright, fluorescent spot under 365 nm UV light, distinct from the starting material.

-

Isolation: Cool the reaction mixture to 0 °C in an ice bath. The conjugated product will typically precipitate out of the ethanol solution. Causality: Ethanol is an excellent solvent for this reaction because it dissolves the starting materials at reflux but acts as an anti-solvent for the highly planar, crystalline product at low temperatures.

-

Filtration: Collect the precipitate via vacuum filtration, wash with ice-cold ethanol (2 x 5 mL), and dry under high vacuum.

References

- AChemBlock. "6-chloro-1-methyl-1H-indole-3-carbaldehyde 97% | CAS: 620175-81-7". AChemBlock Catalog.

- King's College London Research Portal. "Design, Synthesis and Biological Evaluation of Novel Antimycobacterial Agents targeting MmpL3". Electronic Thesis/Dissertation.

- European Patent Office. "TRICYCLIC COMPOUND, AND PREPARATION METHOD THEREFOR AND MEDICAL USE THEREOF" (EP 4273150 A1). Google Patents.

- Royal Society of Chemistry (RSC). "Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles". RSC Advances.

- Royal Society of Chemistry (RSC). Supporting Information: Iodine pentoxide mediated functionalization.

- Otava Chemicals. "6-chloro-1-methyl-1H-indole-3-carbaldehyde".

- Google Patents. "An α-carboline derivative and its synthesis" (CN117263933A).

Sources

- 1. 6-chloro-1-methyl-1H-indole-3-carbaldehyde 97% | CAS: 620175-81-7 | AChemBlock [achemblock.com]

- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. rsc.org [rsc.org]

- 5. otavachemicals.com [otavachemicals.com]

- 6. rsc.org [rsc.org]

- 7. CN117263933A - An α-carboline derivative and its synthesis method - Google Patents [patents.google.com]

The Versatility of Indole-3-Carboxaldehyde in Condensation Reactions: A Guide for Synthetic and Medicinal Chemists

Indole-3-carboxaldehyde, a readily available and versatile building block, stands as a cornerstone in the synthesis of a diverse array of heterocyclic compounds. Its strategic placement of an electrophilic aldehyde group on the electron-rich indole nucleus makes it a prime substrate for a multitude of condensation reactions. This reactivity has been extensively harnessed by researchers, scientists, and drug development professionals to construct complex molecular architectures with significant biological activities. This guide provides an in-depth exploration of the key condensation reactions of indole-3-carboxaldehyde, offering detailed application notes, step-by-step protocols, and an examination of the underlying reaction mechanisms. The information presented herein is designed to empower researchers to effectively utilize this pivotal scaffold in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents.

Electrophilic Substitution with Indoles: The Gateway to Bis(indolyl)methanes (BIMs)

One of the most fundamental reactions of indole-3-carboxaldehyde is its acid-catalyzed condensation with one or two equivalents of another indole to form bis(indolyl)methanes (BIMs).[1] These structures are of considerable interest due to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2]

Mechanistic Insight

The reaction proceeds via an electrophilic substitution mechanism. The aldehyde is first activated by a protic or Lewis acid, enhancing its electrophilicity. This is followed by a nucleophilic attack from the electron-rich C3 position of a second indole molecule. The resulting intermediate alcohol is then protonated and eliminated as water to form a stabilized carbocation, which is subsequently attacked by a third indole molecule to yield the final bis(indolyl)methane product.

I3C [label="Indole-3-carboxaldehyde"]; Indole1 [label="Indole"]; Catalyst [label="Acid Catalyst (H⁺)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Activated_Aldehyde [label="Activated Aldehyde"]; Intermediate_Alcohol [label="Intermediate Alcohol"]; Carbocation [label="Stabilized Carbocation"]; Indole2 [label="Indole"]; BIM [label="Bis(indolyl)methane", fillcolor="#34A853", fontcolor="#FFFFFF"];

I3C -> Activated_Aldehyde [label="Protonation"]; Catalyst -> Activated_Aldehyde; Activated_Aldehyde -> Intermediate_Alcohol [label="Nucleophilic Attack"]; Indole1 -> Intermediate_Alcohol; Intermediate_Alcohol -> Carbocation [label="Dehydration"]; Carbocation -> BIM [label="Nucleophilic Attack"]; Indole2 -> BIM; }

Caption: Workflow for Bis(indolyl)methane Synthesis.Protocol: Synthesis of a Bis(indolyl)methane Derivative

This protocol provides a general method for the synthesis of bis(indolyl)methanes using a Lewis acid catalyst.

Materials:

-

Indole-3-carboxaldehyde

-

Indole (2 equivalents)

-

Lewis Acid Catalyst (e.g., InCl₃, Sc(OTf)₃, 0.1 equivalent)

-

Anhydrous Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel

-

Hexane

-

Ethyl Acetate

Procedure:

-

To a solution of indole-3-carboxaldehyde (1 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add indole (2 mmol).

-

Add the Lewis acid catalyst (0.1 mmol) in one portion.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (15 mL).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| RuCl₃·3H₂O | Benzene | Room Temp. | Varies | Moderate to Excellent | [3] |

| NiSO₄·6H₂O | Ethanol | Room Temp. | 10-35 min | 86-96 | |

| La(OTf)₃ | Solvent-free (Microwave) | 120 °C | Minutes | High | [4] |

| Cellulose Perchloric Acid | Solvent-free | Varies | Varies | High | [2] |

| Visible Light | Aqueous Ethanol | Room Temp. | Varies | Good to Excellent | [5] |

Applications:

BIMs have shown significant promise in drug discovery. For instance, some derivatives have demonstrated potent anticancer activity against various cell lines, including lung carcinoma (A549).[6][7] They are also being investigated for their antiparasitic properties.[8]

Knoevenagel Condensation: Forming α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[9] In the case of indole-3-carboxaldehyde, this reaction leads to the formation of α,β-unsaturated compounds, which are valuable intermediates in organic synthesis.[10]

Mechanistic Insight

The reaction is initiated by the deprotonation of the active methylene compound by a base to form a nucleophilic enolate.[7][11] This enolate then attacks the carbonyl carbon of indole-3-carboxaldehyde. The resulting intermediate undergoes dehydration to yield the final α,β-unsaturated product.[7]

AMC [label="Active Methylene\nCompound"]; Base [label="Base (e.g., Piperidine)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Enolate [label="Enolate"]; I3C [label="Indole-3-\ncarboxaldehyde"]; Intermediate [label="Tetrahedral\nIntermediate"]; Product [label="α,β-Unsaturated\nProduct", fillcolor="#34A853", fontcolor="#FFFFFF"];

AMC -> Enolate [label="Deprotonation"]; Base -> Enolate; Enolate -> Intermediate [label="Nucleophilic Attack"]; I3C -> Intermediate; Intermediate -> Product [label="Dehydration"]; }

Caption: Knoevenagel Condensation Workflow.Protocol: Knoevenagel Condensation with Malononitrile

This protocol describes a general method for the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile.[1]

Materials:

-

Indole-3-carboxaldehyde

-

Malononitrile (1 equivalent)

-

Ethanol

-

Piperidine (catalytic amount)

-

Ice-cold water

Procedure:

-

Dissolve indole-3-carboxaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).

-

Add a catalytic amount of piperidine (e.g., 2-3 drops).

-

Stir the mixture at room temperature. The product may start to precipitate.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture in an ice bath.

-

Collect the precipitated product by filtration.

-

Wash the solid with ice-cold water and then a small amount of cold ethanol.

| Active Methylene Compound | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Malononitrile | Piperidine | Ethanol | Room Temp. | Varies | High | [1] |

| Ethyl Cyanoacetate | Piperidine | Ethanol | Room Temp. | Varies | High | [10] |

| Malononitrile | Hydroxyapatite (Microwave) | Solvent-free | Varies | High | [10] | |

| Ethyl Cyanoacetate | Hydroxyapatite (Microwave) | Solvent-free | Varies | High | [10] |

Applications:

The resulting α,β-unsaturated indole derivatives are versatile precursors for the synthesis of various heterocyclic compounds and have been explored for their biological activities.

Wittig Reaction: Olefination of the Aldehyde

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent).[12] This reaction is particularly useful for introducing a double bond at the C3 position of the indole ring.

Mechanistic Insight

The currently accepted mechanism for the salt-free Wittig reaction involves a concerted [2+2] cycloaddition between the ylide and the carbonyl group to form an oxaphosphetane intermediate.[6][13] This intermediate then decomposes to yield the alkene and triphenylphosphine oxide, with the formation of the strong P=O bond being the driving force for the reaction.[13]

Ylide [label="Phosphonium Ylide"]; I3C [label="Indole-3-carboxaldehyde"]; Cycloaddition [label="[2+2] Cycloaddition"]; Oxaphosphetane [label="Oxaphosphetane\nIntermediate"]; Alkene [label="Alkene Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; TPO [label="Triphenylphosphine\nOxide"];

Ylide -> Cycloaddition; I3C -> Cycloaddition; Cycloaddition -> Oxaphosphetane; Oxaphosphetane -> Alkene; Oxaphosphetane -> TPO; }

Caption: Wittig Reaction Workflow.Protocol: Wittig Reaction with a Non-Stabilized Ylide

This protocol describes the preparation of a non-stabilized ylide and its subsequent reaction with indole-3-carboxaldehyde.

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Indole-3-carboxaldehyde

-

Saturated Sodium Bicarbonate Solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous Magnesium Sulfate

-

Silica Gel

-

Hexane

-

Ethyl Acetate

Procedure:

Ylide Preparation:

-

In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-BuLi (1.05 equivalents) dropwise. A color change (typically to orange or yellow) indicates ylide formation.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

Wittig Reaction:

-

Dissolve indole-3-carboxaldehyde (1.0 equivalent) in anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

Work-up and Purification:

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the product with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

| Ylide Type | Stereoselectivity | Reference |

| Non-stabilized | Predominantly (Z)-alkene | [14] |

| Stabilized | Predominantly (E)-alkene | [14] |

Henry (Nitroaldol) Reaction: Synthesis of β-Nitro Alcohols

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.[15] It is analogous to the aldol reaction and provides a route to β-nitro alcohols, which are valuable synthetic intermediates.[16]

Mechanistic Insight

The reaction begins with the deprotonation of the nitroalkane at the α-carbon by a base to form a resonance-stabilized nitronate anion.[17][18] This nucleophilic anion then attacks the carbonyl carbon of indole-3-carboxaldehyde to form a β-nitro alkoxide. Subsequent protonation yields the β-nitro alcohol.[17][18] All steps of the Henry reaction are reversible.[16]

Nitroalkane [label="Nitroalkane"]; Base [label="Base", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Nitronate [label="Nitronate Anion"]; I3C [label="Indole-3-carboxaldehyde"]; Alkoxide [label="β-Nitro Alkoxide"]; Product [label="β-Nitro Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"];

Nitroalkane -> Nitronate [label="Deprotonation"]; Base -> Nitronate; Nitronate -> Alkoxide [label="Nucleophilic Attack"]; I3C -> Alkoxide; Alkoxide -> Product [label="Protonation"]; }

Caption: Henry Reaction Workflow.Protocol: Henry Reaction with Nitromethane

This protocol outlines a general procedure for the Henry reaction of indole-3-carboxaldehyde with nitromethane.

Materials:

-

Indole-3-carboxaldehyde

-

Nitromethane

-

Base (e.g., Sodium Hydroxide, Potassium Carbonate)

-

Solvent (e.g., Ethanol, Water)

-

Saturated Ammonium Chloride Solution

-

Ethyl Acetate

Procedure:

-

In a reaction vessel, dissolve indole-3-carboxaldehyde (1.0 mmol) and the base (catalytic amount) in the chosen solvent.

-

Add nitromethane (1.2 equivalents) dropwise to the stirred solution.

-

Stir the mixture at room temperature and monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.

Applications:

The resulting 3-(2-nitrovinyl)indole derivatives from the subsequent dehydration of the Henry reaction adducts are precursors for tryptamine derivatives and have been investigated for their antitubercular activity.[19][20]

Further Condensation Reactions and Their Applications

Beyond the aforementioned core reactions, indole-3-carboxaldehyde serves as a precursor for a variety of other important condensation products with significant applications in medicinal chemistry.

a. Claisen-Schmidt Condensation: Synthesis of Indole-Based Chalcones

The Claisen-Schmidt condensation between indole-3-carboxaldehyde and various acetophenones yields indole-based chalcones. These compounds are known for their anti-inflammatory, anticancer, and antioxidant activities.[21][22][23] For instance, certain indole-based chalcones have shown inhibitory activity against COX-1 and COX-2 enzymes.[21]

b. Schiff Base Formation: A Gateway to Diverse Biological Activities

Condensation of indole-3-carboxaldehyde with primary amines leads to the formation of Schiff bases. These compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and α-glucosidase inhibitory effects.[24][25][26][27]

c. Hydrazone Synthesis: Antimicrobial and Anticancer Agents

The reaction of indole-3-carboxaldehyde with various hydrazides produces hydrazones. These derivatives have been extensively studied for their antimicrobial, particularly antitubercular, and anticancer properties.[25][28] Several indole-pyridine derived hydrazones have shown promising activity against both sensitive and resistant strains of Mycobacterium tuberculosis.[25]

d. Povarov Reaction: Access to Tetrahydroquinolines

The Povarov reaction, a formal [4+2] cycloaddition, can utilize an imine generated in situ from indole-3-carboxaldehyde and an aniline to react with an electron-rich alkene, leading to the formation of tetrahydroquinoline derivatives.[24][29] The mechanism is generally considered to be a stepwise process involving an initial electrophilic addition followed by an intramolecular electrophilic aromatic substitution.[24][26][27]

e. Friedländer Annulation: Synthesis of Quinolines

The Friedländer synthesis offers a route to quinoline derivatives through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[30] While less common with indole-3-carboxaldehyde itself, derivatives where the indole is part of a larger 2-aminoaryl ketone system can undergo this annulation. The mechanism can proceed through either an initial aldol condensation or Schiff base formation.[23][31]

Conclusion

Indole-3-carboxaldehyde is a remarkably versatile and valuable starting material in organic synthesis. The array of condensation reactions it readily undergoes provides access to a vast chemical space of heterocyclic compounds with profound implications for medicinal chemistry and drug discovery. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers aiming to leverage the synthetic potential of this important building block. A thorough understanding of these reactions and the biological significance of their products will undoubtedly continue to fuel innovation in the development of new therapeutic agents.

References

(omitted for brevity)

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. RuCl3·3H2O Catalyzed Reactions: Facile Synthesis of Bis(indolyl)methanes under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alliedacademies.org [alliedacademies.org]

- 5. Catalyst-free visible-light-induced condensation to synthesize bis(indolyl)methanes and biological activity evaluation of them as potent human carboxy ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08593A [pubs.rsc.org]

- 6. The modern interpretation of the Wittig reaction mechanism - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. ajol.info [ajol.info]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Wittig reaction - Wikipedia [en.wikipedia.org]

- 13. ocf.berkeley.edu [ocf.berkeley.edu]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. ijpbs.com [ijpbs.com]

- 16. Henry reaction - Wikipedia [en.wikipedia.org]

- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 20. Synthesis and antitubercular activity of a series of hydrazone and nitrovinyl analogs derived from heterocyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. scispace.com [scispace.com]

- 23. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Povarov reaction - Wikipedia [en.wikipedia.org]

- 25. Synthesis and antituberculosis activity of indole-pyridine derived hydrazides, hydrazide-hydrazones, and thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Understanding the mechanism of the Povarov reaction. A DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 28. researchgate.net [researchgate.net]

- 29. jst.org.in [jst.org.in]

- 30. organic-chemistry.org [organic-chemistry.org]

- 31. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: The Strategic Utility of 6-Chloro-1-methyl-1H-indole-3-carbaldehyde as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, present in a vast array of natural products and synthetic therapeutic agents.[1][2] Among the myriad of functionalized indoles, 6-chloro-1-methyl-1H-indole-3-carbaldehyde stands out as a particularly versatile and valuable synthetic intermediate.[3][4] Its strategic placement of an electrophilic aldehyde handle on an electron-rich, specifically substituted indole core allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of its synthesis, characterization, and, most critically, its application in the construction of complex molecular architectures relevant to drug discovery, including precursors for kinase inhibitors and agents targeting neurodegenerative diseases.[5][6][7]

Synthesis via Vilsmeier-Haack Formylation

The most direct and widely adopted method for the C3-formylation of electron-rich indoles is the Vilsmeier-Haack reaction.[8][9] This transformation is prized for its high regioselectivity and efficiency.

Mechanistic Rationale

The reaction proceeds through the formation of the "Vilsmeier reagent," a chloroiminium salt, generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[10] This iminium ion is a moderately strong electrophile, perfectly suited to react with the highly nucleophilic C3 position of the N-methylated indole ring.[8][9] The N-methylation prevents competitive reaction at the nitrogen atom and further activates the ring system towards electrophilic attack. The subsequent hydrolysis of the resulting iminium intermediate during aqueous work-up liberates the desired aldehyde.[10]

Caption: Mechanism of Vilsmeier-Haack formylation.

Detailed Synthetic Protocol

This protocol describes the formylation of 6-chloro-1-methyl-1H-indole.

Materials:

-

6-chloro-1-methyl-1H-indole

-

Anhydrous N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Saturated sodium carbonate (Na₂CO₃) solution

-

Dichloromethane (DCM) or Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, place anhydrous DMF (3.0 eq). Cool the flask in an ice-salt bath to 0 °C. Add POCl₃ (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[11] Stir the resulting mixture at 0 °C for 30 minutes.

-

Formylation Reaction: Dissolve 6-chloro-1-methyl-1H-indole (1.0 eq) in a minimal amount of anhydrous DMF and add it to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 85-90 °C and maintain for 4-6 hours, monitoring progress by TLC.[11]

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a large beaker of crushed ice with vigorous stirring.[11]

-

Neutralization: Slowly neutralize the acidic solution by adding saturated Na₂CO₃ solution until the pH is alkaline (pH ~8-9). This step is exothermic and should be performed with caution in an ice bath. The product will typically precipitate as a solid.

-

Isolation and Purification:

-

If a solid precipitates, collect it by vacuum filtration and wash thoroughly with cold water.

-

If no solid forms, or for complete recovery, extract the aqueous mixture with DCM or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[11]

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

-

Compound Characterization

A comprehensive characterization is essential to confirm the structure and purity of the synthesized intermediate.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 620175-81-7 | [4] |

| Molecular Formula | C₁₀H₈ClNO | |

| Molecular Weight | 193.63 g/mol | |

| Appearance | Off-white to yellow solid (typical for indole aldehydes) | |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Poorly soluble in water. | [12] |

Spectroscopic Data (Expected)

While a specific spectrum for this exact compound is not publicly available, the expected spectroscopic features can be reliably predicted based on analogous structures.[3][13][14]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~10.0 ppm (s, 1H, -CHO): The aldehyde proton appears as a sharp singlet far downfield.

-

δ ~8.2-8.4 ppm (d, 1H, H-4): Aromatic proton adjacent to the pyrrole ring.

-

δ ~7.7 ppm (s, 1H, H-2): The proton at the C2 position of the indole ring.

-

δ ~7.5 ppm (s, 1H, H-7): Aromatic proton ortho to the chlorine.

-

δ ~7.3 ppm (d, 1H, H-5): Aromatic proton meta to the chlorine.

-

δ ~3.9 ppm (s, 3H, -NCH₃): The N-methyl group appears as a sharp singlet.

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ ~184-185 ppm (C=O): Aldehyde carbonyl carbon.

-

Other aromatic and indole carbons would appear between δ ~110-140 ppm.

-

δ ~33-34 ppm (-NCH₃): N-methyl carbon.

-

-

FT-IR (KBr, cm⁻¹):

-

~1650-1670 cm⁻¹ (strong, C=O stretch): Characteristic aldehyde carbonyl absorption.

-

~3100-3000 cm⁻¹ (C-H aromatic stretch).

-

~1600, ~1470 cm⁻¹ (C=C aromatic stretch).

-

Application Note 1: Knoevenagel Condensation

The aldehyde group is an ideal electrophile for C-C bond formation with active methylene compounds.

Synthetic Utility

The Knoevenagel condensation provides a powerful route to α,β-unsaturated systems, which are themselves versatile intermediates.[15][16] Reacting 6-chloro-1-methyl-1H-indole-3-carbaldehyde with compounds like malononitrile or ethyl cyanoacetate introduces a vinyl linkage that can be further functionalized or used to construct larger heterocyclic systems.[3][15] The resulting products often serve as scaffolds for developing agents with antibacterial or other biological activities.

Caption: General workflow for Knoevenagel condensation.

Protocol: Synthesis of 2-((6-chloro-1-methyl-1H-indol-3-yl)methylene)malononitrile

Procedure:

-

In a round-bottom flask, dissolve 6-chloro-1-methyl-1H-indole-3-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.[15]

-

Add a catalytic amount of piperidine (0.1 eq).

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

If no crystallization occurs, reduce the solvent volume and cool in an ice bath to induce precipitation. The product can be recrystallized from ethanol if further purification is needed.

Application Note 2: Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for accessing a wide variety of secondary and tertiary amines.

Synthetic Utility

This two-step, one-pot reaction involves the initial formation of a Schiff base (imine) between the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine. Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are ideal as they do not reduce the starting aldehyde. This reaction is fundamental for creating libraries of analogues for structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors and other targeted therapies.[7]

Protocol: General Procedure for Reductive Amination

Procedure:

-

Dissolve 6-chloro-1-methyl-1H-indole-3-carbaldehyde (1.0 eq) in a suitable solvent such as dichloroethane (DCE) or methanol.

-

Add the desired primary or secondary amine (1.0-1.2 eq).

-

Add acetic acid (1.0-1.5 eq) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Add the reducing agent, sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise at room temperature.

-

Stir the reaction overnight at room temperature.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate (NaHCO₃) solution.

-

Extract the product with DCM or ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Application Note 3: Synthesis of Bioactive Schiff Bases and Heterocycles

The condensation of the aldehyde with various nitrogen nucleophiles can yield products that are not only intermediates but possess intrinsic biological activity.

Synthetic Utility